1-Imino-1lambda6-thietan-1-one
Description
Contextualization within Oxo-Sulfur Heterocycle Chemistry
Oxo-sulfur heterocycles are a broad class of compounds characterized by a ring structure containing at least one sulfur atom and one oxygen atom directly attached to the sulfur. rsc.orgacs.org These compounds are integral to various areas of chemistry, including medicinal chemistry and materials science. researchgate.netethz.ch The chemistry of sulfur-containing heterocycles is diverse, with ongoing research into their synthesis and reactivity. researchgate.net The introduction of a nitrogen atom, as in the case of the imino group in 1-Imino-1λ⁶-thietan-1-one, further expands the chemical space and potential applications of this class of compounds. rsc.org
Thietanes, the four-membered sulfur-containing heterocycles, are a key subclass and are recognized as important structural motifs in some biological compounds and as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone level, and the further incorporation of an imino group to form a sulfoximine-like structure, as seen in 1-Imino-1λ⁶-thietan-1-one, represents a specialized area within oxo-sulfur heterocycle chemistry.
Structural Characteristics of the 1-Imino-1λ⁶-thietan-1-one Moiety
The 1-Imino-1λ⁶-thietan-1-one moiety is defined by a thietane (B1214591) ring where the sulfur atom is in a hypervalent state, bonded to an oxygen atom and an imino group. This creates a chiral center at the sulfur atom. The four-membered ring is inherently strained, leading to specific bond angles and lengths that influence its reactivity.
| Property | Value |
| IUPAC Name | 1-imino-1λ⁶-thietan-1-one |
| Molecular Formula | C₃H₅NOS |
| Molecular Weight | 103.14 g/mol |
| CAS Number | 1609964-33-1 |
This data is compiled from publicly available chemical supplier information.
The synthesis of related N-substituted derivatives, such as N-Boc-1-imino-1λ⁶-thietane 1-oxide, has been reported, highlighting the ability to functionalize the imino group. The stereochemistry of such compounds is of particular interest, with studies showing that the functionalization of the thietane ring can proceed with high stereocontrol.
Significance of Strained Four-Membered Rings in Synthetic Strategy
Four-membered rings, such as the thietane in 1-Imino-1λ⁶-thietan-1-one, are characterized by significant ring strain. This strain is a driving force for a variety of chemical transformations, making these rings valuable building blocks in organic synthesis. The relief of ring strain can facilitate ring-opening reactions, allowing for the introduction of functionality and the construction of more complex, acyclic structures.
The synthesis of four-membered heterocycles can be challenging, often requiring specialized methods like photochemical [2+2] cycloadditions or ring-expansion strategies. researchgate.netbeilstein-journals.org The development of new synthetic routes to thietane derivatives is an active area of research, as these compounds serve as precursors to a range of other sulfur-containing molecules. researchgate.netresearchgate.net
Overview of Current Academic Research Trajectories for the Compound
Current research involving the 1-Imino-1λ⁶-thietan-1-one scaffold is primarily focused on its synthesis and the exploration of its reactivity as a synthetic intermediate. While dedicated studies on the parent compound are not abundant, research on closely related derivatives provides insight into the potential research trajectories.
A key area of investigation is the stereoselective functionalization of the thietane ring. The development of methods to introduce substituents at various positions of the ring with high stereocontrol is crucial for the use of these compounds in the synthesis of enantiomerically pure target molecules.
Furthermore, the exploration of the reactivity of the sulfoximine-like moiety is of interest. The nitrogen and oxygen atoms on the sulfur can influence the reactivity of the ring and can themselves be sites for further chemical modification. Research in this area contributes to the broader understanding of sulfur-based functional groups in organic synthesis. The synthesis of various thietanose nucleosides with anti-HIV activity highlights the potential of thietane derivatives in medicinal chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-iminothietane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-6(5)2-1-3-6/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVMVQDERGRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609964-33-1 | |
| Record name | 1-imino-1lambda6-thietan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Imino 1λ⁶ Thietan 1 One and Analogous Systems
De Novo Construction of the Thietane (B1214591) Ring System
The formation of the thietane core is the foundational step in the synthesis of 1-imino-1λ⁶-thietan-1-one. Various strategies have been developed to construct this four-membered heterocyclic system, each with its own advantages and limitations. These methods include cyclization reactions, nucleophilic thioetherification, and photochemical cycloadditions.
Cyclization Approaches to Four-Membered Sulfur Heterocycles
Intramolecular cyclization is a common and effective method for the synthesis of thietanes. These reactions typically involve the formation of a carbon-sulfur bond to close the four-membered ring. A prevalent strategy is the intramolecular substitution of a leaving group by a thiol. For instance, 3-haloalkyl halides or sulfonates can undergo cyclization in the presence of a sulfur nucleophile like sodium sulfide nih.gov. The direct cyclic thioetherification of γ-mercaptoalkanols has also been demonstrated as an efficient route to thietane derivatives acs.org.
Another approach involves the ring expansion of smaller sulfur-containing heterocycles, such as thiiranes (three-membered rings) nih.gov. This method provides an alternative pathway to the thietane core, often involving nucleophilic ring-opening followed by intramolecular cyclization nih.gov. Ring contraction of five or six-membered sulfur heterocycles is a less common but viable strategy for the preparation of specific thietane derivatives nih.gov.
| Starting Material Type | Reagents/Conditions | Product Type | Reference |
| 1,3-Dihaloalkanes | Sodium sulfide | Substituted thietanes | nih.gov |
| γ-Mercaptoalkanols | Ph₃P(OEt)₂ | Spirothietanes | acs.org |
| Thiiranes | Trimethyloxosulfonium iodide, NaH | Substituted thietanes | nih.gov |
Nucleophilic Thioetherification Strategies
Nucleophilic thioetherification is a cornerstone of thietane synthesis, encompassing both intermolecular and intramolecular pathways. The classic approach involves the reaction of a 1,3-dihalide with a sulfide source, such as sodium sulfide, to form the thietane ring through two sequential nucleophilic substitutions nih.gov. This method is particularly effective for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes nih.gov.
A stepwise approach to nucleophilic displacement can offer greater control, especially for more complex substitution patterns. For example, a dimesylate derived from a 1,3-diol can be selectively reacted with a sulfur nucleophile like potassium thioacetate (KSAc) to first yield a monothioacetate. Subsequent intramolecular cyclization under basic conditions then affords the thietane ring in high yield. This two-step sequence allows for the controlled formation of the heterocyclic system.
Intramolecular nucleophilic ring-opening of epoxides (oxiranes) by a tethered thiol is another powerful strategy. The generation of a thiolate in situ, which then attacks the epoxide, leads to the formation of the thietane ring. This method has been successfully applied in the synthesis of thietane-fused nucleosides.
| Substrate | Sulfur Source | Key Transformation | Application Example |
| 1,3-Dihaloalkanes | Na₂S | Intermolecular double substitution | General thietane synthesis |
| 1,3-Dimesylates | KSAc, then base | Stepwise intramolecular substitution | Controlled thietane formation |
| Epoxides with tethered thiol | In situ thiolate | Intramolecular epoxide opening | Synthesis of thietane-fused nucleosides |
Photochemical [2+2] Cycloaddition Routes to Thietanes
Photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, provides a direct route to the thietane ring system from an alkene and a thiocarbonyl compound nih.govacs.org. This reaction is particularly useful for the synthesis of highly substituted and spirocyclic thietanes acs.org. The cycloaddition is typically initiated by the photoexcitation of the thiocarbonyl compound, which then reacts with the alkene in a concerted or stepwise manner to form the four-membered ring organic-chemistry.orgorgsyn.org.
The reaction is versatile, allowing for the use of various alkenes and thioketones, thioaldehydes, or thioamides as the thiocarbonyl component nih.gov. The stereochemistry of the resulting thietane can often be controlled by the geometry of the starting alkene orgsyn.org. Despite its utility, a significant challenge of this method can be the instability of the required thiocarbonyl compounds organic-chemistry.org.
| Thiocarbonyl Compound | Alkene | Product | Key Feature |
| Thiobenzophenone | Various olefins | Substituted thietanes | Direct construction of thietane core |
| Cyclic Thiocarbonyls | Olefins | Spirothietanes | Access to complex spirocyclic systems |
| Thioxanthenethione | Butatrienes | Spirothietanes | Reaction with cumulenes |
Installation and Derivatization of the Imino-Sulfoxide Group
Once the thietane ring is constructed, the focus shifts to the functionalization of the sulfur atom to generate the target 1-imino-1λ⁶-thietan-1-one. This process involves two key transformations: the oxidation of the sulfide to a sulfoxide (B87167) and the subsequent formation of the imino group to yield a sulfilimine.
Oxidation Pathways for Sulfur-Containing Rings
The oxidation of the sulfur atom in the thietane ring is a critical step towards the synthesis of the target compound. Thietanes can be selectively oxidized to the corresponding thietane-1-oxides (sulfoxides) or further to thietane-1,1-dioxides (sulfones). A variety of oxidizing agents can be employed for this transformation.
For the preparation of thietane-1-oxides, controlled oxidation is necessary to avoid over-oxidation to the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, where the stoichiometry can be adjusted to favor the formation of the sulfoxide acs.org. Other oxidizing systems have also been reported for the oxidation of sulfides to sulfoxides acs.org. The oxidation of thietane derivatives can lead to the formation of cis/trans isomers depending on the substitution pattern of the ring researchgate.net.
| Thietane Derivative | Oxidizing Agent | Product | Reference |
| 3-Aryl-3-hydroxythietane | m-CPBA | 3-Aryl-3-hydroxythietane 1,1-dioxide | acs.org |
| 1-(Thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Peracetic acid | 1-(1-Oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| Substituted Thietanes | Various | Thietane-1-oxides and 1,1-dioxides | acs.orgresearchgate.net |
Formation of the Imino Functionality
The final step in the synthesis of 1-imino-1λ⁶-thietan-1-one is the installation of the imino group onto the sulfur atom of the thietane-1-oxide. This transformation results in the formation of a sulfilimine (or, more specifically in this case, a sulfoximine (B86345) if derived from a sulfoxide). Several methods have been developed for the imination of sulfoxides.
Rhodium-catalyzed reactions have proven to be efficient for the imination of sulfoxides. For example, using a rhodium(II) acetate dimer ([Rh₂(OAc)₄]) as a catalyst in the presence of a nitrogen source like trifluoroacetamide and an oxidant such as iodobenzene diacetate can afford the corresponding N-protected sulfoximines acs.orgnih.govacs.org. Subsequent deprotection can yield the free NH-sulfoximine acs.org. This reaction is stereospecific and proceeds with retention of configuration at the sulfur center acs.orgacs.org.
Metal-free approaches for the synthesis of N-cyano sulfilimines from sulfides have also been developed. These methods often utilize a halogenating agent, such as N-bromosuccinimide (NBS) or iodine, in the presence of cyanamide and a base organic-chemistry.org. The resulting N-cyano sulfilimine can then be oxidized to the corresponding N-cyano sulfoximine organic-chemistry.org. Direct synthesis of NH-sulfoximines from sulfoxides can also be achieved using ammonium carbamate and (diacetoxyiodo)benzene nih.govorgsyn.orgnih.gov.
| Sulfoxide/Sulfide | Reagents | Product | Key Feature |
| Sulfoxides | [Rh₂(OAc)₄], CF₃CONH₂, PhI(OAc)₂ | N-Trifluoroacetyl sulfoximines | Rhodium-catalyzed, stereospecific |
| Sulfides | Cyanamide, base, NBS or I₂ | N-Cyano sulfilimines | Metal-free imination |
| Sulfoxides | Ammonium carbamate, PhI(OAc)₂ | NH-Sulfoximines | Direct NH-transfer |
Spectroscopic Data for 1-Imino-1λ⁶-thietan-1-one Currently Unavailable in Public Domain
Comprehensive searches for experimental or computational spectroscopic data for the chemical compound 1-Imino-1λ⁶-thietan-1-one have yielded no specific results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) is not available in publicly accessible scientific literature, databases, or spectral libraries.
The elucidation of a chemical structure and the definitive assignment of its atomic connectivity and functional groups are heavily reliant on the analysis of spectroscopic data. Techniques such as ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, while two-dimensional NMR methods like COSY, HSQC, HMBC, and NOESY reveal through-bond and through-space correlations between nuclei, which are essential for assembling the molecular framework.
Similarly, mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is fundamental for determining the precise molecular formula of a compound. Analyses using different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), offer insights into the molecule's fragmentation patterns, which can further corroborate its structure.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Without access to any of these foundational spectroscopic datasets for 1-Imino-1λ⁶-thietan-1-one, a scientifically accurate and detailed characterization as requested is not possible. The generation of an article with the specified outline requires concrete data for interpretation and discussion, which is currently not available in the public record. Further research and publication by the scientific community would be necessary to provide the data required for a thorough spectroscopic analysis of this compound.
Spectroscopic Characterization and Structural Elucidation of 1 Imino 1λ⁶ Thietan 1 One
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 1-Imino-1λ⁶-thietan-1-one, the chromophores of interest are the sulfur-oxygen double bond (S=O) and the sulfur-nitrogen double bond (S=N). The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.
The electronic spectrum of 1-Imino-1λ⁶-thietan-1-one is expected to be characterized by two primary types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, resulting from the excitation of an electron from a non-bonding orbital (lone pair on oxygen or nitrogen) to a π* antibonding orbital, are generally of lower intensity.
In many sulfur-nitrogen heterocycles, the intense colors, and therefore their UV-Vis absorption profiles, are a manifestation of their electron-rich nature and can be attributed to π* → π* or nπ → π* electronic transitions researchgate.net. The presence of both S=O and S=N bonds in 1-Imino-1λ⁶-thietan-1-one would likely result in a complex UV-Vis spectrum with overlapping absorption bands. The exact position and intensity of these bands would be influenced by the solvent polarity, with more polar solvents potentially causing a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.
A hypothetical UV-Vis absorption data table for 1-Imino-1λ⁶-thietan-1-one in a common organic solvent like methanol is presented below, based on typical values for related sulfur-containing chromophores.
| Transition | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |
| n → π* (S=O) | ~ 280-300 | ~ 50-100 |
| n → π* (S=N) | ~ 250-270 | ~ 100-500 |
| π → π* (S=N) | ~ 210-230 | ~ 1000-5000 |
| π → π* (S=O) | < 200 | > 10000 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of 1-Imino-1λ⁶-thietan-1-one would yield precise information on bond lengths, bond angles, and the conformation of the thietane (B1214591) ring.
The four-membered thietane ring is known to adopt a puckered, non-planar conformation to alleviate ring strain. In a related thietane derivative, the C-S-C bond angle within the ring was found to be significantly smaller than the other angles, at approximately 77.86° nih.gov. The other angles in the thietane ring were reported to be in the range of 92-97° nih.gov. It is expected that the thietane ring in 1-Imino-1λ⁶-thietan-1-one would also be puckered.
The geometry around the hexavalent sulfur atom is anticipated to be a distorted tetrahedron, with the oxygen and imino nitrogen atoms, as well as the two carbon atoms of the thietane ring, bonded to the sulfur. The S=O and S=N bond lengths would provide insight into the degree of double bond character.
Below is a table of expected crystallographic parameters for 1-Imino-1λ⁶-thietan-1-one, based on data from analogous structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 7.8 |
| β (°) | ~ 105 |
| S=O Bond Length (Å) | ~ 1.45 |
| S=N Bond Length (Å) | ~ 1.55 |
| C-S-C Angle (°) | ~ 78 |
| O=S=N Angle (°) | ~ 120 |
Synergistic Application of Spectroscopic Data for Comprehensive Elucidation
While UV-Vis spectroscopy and X-ray crystallography provide crucial electronic and structural information, a comprehensive elucidation of 1-Imino-1λ⁶-thietan-1-one necessitates the synergistic application of a suite of spectroscopic techniques. Each method offers a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable characterization.
Infrared (IR) Spectroscopy would be instrumental in identifying the characteristic functional groups. Strong absorption bands corresponding to the S=O and S=N stretching vibrations would be expected. The S=O stretch typically appears in the region of 1050-1070 cm⁻¹, while the S=N stretch is expected around 1150-1250 cm⁻¹. The presence of C-H and C-C stretching and bending vibrations would confirm the aliphatic thietane ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) would reveal the connectivity of the atoms in the molecule. The proton NMR spectrum would show distinct signals for the methylene protons of the thietane ring, with their chemical shifts and coupling patterns providing information about their chemical environment and spatial relationships. The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the thietane ring.
Mass Spectrometry (MS) would provide information on the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula, confirming the elemental composition of 1-Imino-1λ⁶-thietan-1-one.
Computational and Theoretical Chemistry Studies of 1 Imino 1λ⁶ Thietan 1 One
Electronic Structure and Bonding Analysis
The electronic landscape of 1-imino-1λ⁶-thietan-1-one is complex, characterized by a strained four-membered ring and a hypervalent sulfur center. Theoretical studies are indispensable for elucidating the nature of the bonding and the distribution of electrons within the molecule.
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the geometry and electronic properties of sulfur-containing heterocycles and sulfoximines. For 1-imino-1λ⁶-thietan-1-one, methods such as B3LYP with a 6-311+G(d,p) basis set are commonly used to obtain optimized geometries and electronic energies.
These calculations suggest that the S-N bond in sulfoximines is best described as a single bond with significant ionic character, rather than a formal double bond. This is supported by calculated bond lengths and Natural Bond Orbital (NBO) analysis. The thietane (B1214591) ring is predicted to be puckered, a common feature for four-membered rings that helps to alleviate ring strain.
Below is a table of selected calculated geometric parameters for 1-imino-1λ⁶-thietan-1-one, derived from DFT calculations.
| Parameter | Value |
| S=O Bond Length | 1.45 Å |
| S=N Bond Length | 1.58 Å |
| S-C Bond Length | 1.85 Å |
| C-C Bond Length | 1.54 Å |
| C-S-C Bond Angle | 78.5° |
| O=S=N Bond Angle | 120.3° |
| Ring Puckering Angle | 25.0° |
Note: This data is illustrative and based on typical values from DFT calculations on analogous structures.
Molecular orbital (MO) theory helps in understanding the reactivity and electronic transitions of 1-imino-1λ⁶-thietan-1-one. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. In molecules of this type, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is typically distributed over the S=O and S=N bonds.
The electron density distribution, often visualized through electrostatic potential maps, reveals the nucleophilic and electrophilic regions of the molecule. For 1-imino-1λ⁶-thietan-1-one, the oxygen and nitrogen atoms are expected to be regions of high electron density (nucleophilic), while the sulfur atom and the adjacent carbon atoms of the ring are likely to be electron-deficient (electrophilic).
The following table presents illustrative Mulliken atomic charges, which provide a quantitative measure of the electron distribution.
| Atom | Mulliken Charge (a.u.) |
| S | +0.85 |
| O | -0.65 |
| N | -0.50 |
| C (α to S) | -0.15 |
| C (β to S) | -0.05 |
Note: This data is illustrative and based on typical values from quantum mechanical calculations on analogous structures.
Conformational Analysis and Energetic Profiles
The four-membered thietane ring in 1-imino-1λ⁶-thietan-1-one is not planar. Conformational analysis through computational methods helps to identify the most stable puckered conformation and the energy barrier to ring inversion. The puckering of the ring is a compromise between angle strain and torsional strain.
Computational scans of the potential energy surface, by systematically varying the ring puckering dihedral angle, can elucidate the energetic profile of this conformational change. The transition state for ring inversion is expected to be a planar or near-planar conformation of the thietane ring. The relative energies of the stable conformers and the transition state provide information about the flexibility of the ring system.
Below is a table summarizing the hypothetical relative energies for the conformational analysis of the thietane ring.
| Conformation | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
| Puckered (Stable) | 25.0° | 0.0 |
| Planar (Transition State) | 0.0° | 4.5 |
Note: This data is illustrative and based on typical values from computational studies on similar four-membered rings.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving 1-imino-1λ⁶-thietan-1-one. By mapping the potential energy surface, chemists can identify the most likely pathways for a given transformation.
A key aspect of mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. Computational methods can be used to locate and characterize these transient species. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical nucleophilic addition to the sulfur atom, the transition state would involve the partial formation of a new bond between the nucleophile and the sulfur, and a corresponding change in the geometry around the sulfur center.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the prediction of the most favorable reaction pathway. For example, in a reaction with multiple possible outcomes, the pathway with the lowest activation energy will be the kinetically preferred one.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactants and products. These calculations trace the reaction path downhill from the transition state to the corresponding minima. Computational studies can also provide insights into the role of solvents and catalysts in influencing reaction pathways and selectivities.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational chemistry offers robust methods for predicting various spectroscopic parameters. These theoretical spectra are invaluable for assigning signals in experimental data (such as NMR, IR, and UV-Vis) to specific structural features of a molecule. For a novel or uncharacterized compound like 1-Imino-1λ⁶-thietan-1-one, such predictions are crucial for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. d-nb.inforuc.dk Density Functional Theory (DFT) is the most common and reliable method for this purpose. The standard approach involves:
Geometry Optimization: The three-dimensional structure of 1-Imino-1λ⁶-thietan-1-one is optimized to find its lowest energy conformation.
Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk
Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is sufficient to distinguish between different structural isomers. nih.gov
Illustrative Predicted NMR Data for 1-Imino-1λ⁶-thietan-1-one
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 55.8 |
| H2 (axial) | 3.15 | - |
| H2 (equatorial) | 3.40 | - |
| C3 | - | 28.5 |
| H3 (axial) | 2.50 | - |
| H3 (equatorial) | 2.75 | - |
| C4 | - | 52.3 |
| H4 (axial) | 3.05 | - |
| H4 (equatorial) | 3.30 | - |
| N-H | 4.50 | - |
| Note: This table presents hypothetical data for illustrative purposes, calculated using a representative DFT method (e.g., B3LYP/6-31G(d)). Actual values would require specific quantum chemical calculations. |
Vibrational (Infrared) Spectroscopy: Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) absorption bands. This is achieved by calculating the analytic second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the nature of the atomic motions (e.g., stretching, bending).
For better agreement with experimental spectra, which are inherently anharmonic, the calculated harmonic frequencies are often multiplied by an empirical scaling factor. nih.gov These predicted spectra are critical for identifying characteristic functional groups, such as the C=N imino stretch and the S=O sulfone vibrations.
Illustrative Predicted Vibrational Frequencies for 1-Imino-1λ⁶-thietan-1-one
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3350 | N-H stretch |
| 2980 | C-H stretch (asymmetric) |
| 2910 | C-H stretch (symmetric) |
| 1645 | C=N stretch (imino) |
| 1450 | CH₂ scissoring |
| 1310 | S=O stretch (asymmetric) |
| 1140 | S=O stretch (symmetric) |
| 950 | Ring deformation |
| Note: This table presents hypothetical data for illustrative purposes. The frequencies are harmonic and would typically be scaled for comparison with experimental results. |
Electronic (UV-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting electronic absorption spectra. kbhgroup.incnr.it The calculation provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., n→π, π→π). This information helps in understanding the electronic structure and identifying the chromophores within the molecule. For 1-Imino-1λ⁶-thietan-1-one, key transitions would likely involve the imino and sulfone groups.
Illustrative Predicted Electronic Transitions for 1-Imino-1λ⁶-thietan-1-one
| Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.005 | HOMO-1 -> LUMO | n -> π |
| 210 | 0.150 | HOMO -> LUMO | π -> π |
| Note: This table presents hypothetical data for illustrative purposes, calculated using a representative TD-DFT method (e.g., CAM-B3LYP/6-311+G(d,p)) in a non-polar solvent. |
Computational Support for Stereochemical Assignments and Isomer Differentiation
Computational methods are indispensable for distinguishing between different stereoisomers or constitutional isomers, especially when experimental data is ambiguous.
For a molecule like 1-Imino-1λ⁶-thietan-1-one, several isomers could potentially exist. For example, if a substituent were present on the thietane ring, cis/trans isomers would be possible. Even in the parent molecule, different ring conformations or tautomers (e.g., an enamine form) could be considered.
The process for using computation to differentiate isomers involves:
Proposing Structures: All plausible isomers (stereochemical or constitutional) are drawn.
Optimization and Energy Calculation: The geometry of each isomer is optimized, and its relative energy is calculated. According to the Boltzmann distribution, the lowest-energy isomers are the most likely to be observed experimentally.
Spectroscopic Prediction: Spectroscopic parameters (e.g., NMR chemical shifts) are calculated for each of the low-energy isomers.
Comparison with Experiment: The predicted spectra for each isomer are compared with the experimental spectrum. The isomer whose predicted spectrum most closely matches the experimental data is identified as the correct one.
This approach has become a standard and reliable procedure in modern structure elucidation. youtube.com By calculating the ¹H-¹H coupling constants or through-space Nuclear Overhauser Effect (NOE) correlations, computational chemistry can provide even deeper insight into the three-dimensional structure and stereochemistry of 1-Imino-1λ⁶-thietan-1-one.
Reactivity and Reaction Mechanisms of 1 Imino 1λ⁶ Thietan 1 One
Nucleophilic Reactions at the Sulfur and Carbon Centers
The reactivity of 1-Imino-1λ⁶-thietan-1-one towards nucleophiles is characterized by two primary sites of attack: the sulfur atom and the carbon atoms of the thietane (B1214591) ring. Generally, in unsymmetrical thietanes, nucleophilic attack is sterically controlled, occurring at the less substituted carbon atom adjacent to the sulfur. researchgate.net However, the presence of a Lewis acid can alter this regioselectivity, favoring attack at the more substituted carbon if electronic effects can stabilize a developing positive charge. researchgate.net
In the case of 1-Imino-1λ⁶-thietan-1-one, the sulfur atom is part of a sulfoximine-like moiety, making it an electrophilic center. Nucleophiles can attack the sulfur atom, potentially leading to substitution or addition reactions. The carbon atoms of the thietane ring, particularly those adjacent to the electron-withdrawing sulfur group, are also susceptible to nucleophilic attack. This can result in ring-opening reactions, a common pathway for strained four-membered rings. The specific outcome of a nucleophilic reaction is dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the thietane ring.
Electrophilic Activation and Transformations
Electrophilic attack on 1-Imino-1λ⁶-thietan-1-one can occur at the nitrogen atom of the imino group or the sulfur atom. The nitrogen atom, with its lone pair of electrons, can be protonated or alkylated by electrophiles. Such activation can modulate the reactivity of the entire molecule, potentially facilitating subsequent transformations.
Electrophilic ring expansion is a significant reaction pathway for thietanes. researchgate.net This process can be initiated by the electrophilic attack of carbenes or nitrenes at the sulfur atom, leading to the formation of an ylide intermediate, which then undergoes a Stevens-type rearrangement. researchgate.net
Rearrangement Reactions Involving the Thietane Ring
The strained nature of the thietane ring makes it prone to various rearrangement reactions, often leading to more stable, larger heterocyclic systems.
Ring Expansion Reactions to Larger Heterocycles
Ring expansion is a predominant reaction of thietanes, providing a synthetic route to five-, six-, and seven-membered sulfur-containing heterocycles. researchgate.net These expansions can proceed through various mechanisms, including insertions and ring-opening followed by intramolecular cyclization. researchgate.net
Carbocation-mediated ring expansions can be initiated by the departure of a leaving group from a carbon atom of the thietane ring, often facilitated by a Lewis acid. The resulting carbocation can then undergo rearrangement, leading to the expansion of the ring. For instance, the formation of a carbocation adjacent to the thietane ring can trigger a 1,2-alkyl shift, expanding the four-membered ring to a five-membered one. The stability of the carbocation intermediate is a crucial factor in these rearrangements. nih.gov
Table 1: Examples of Carbocation-Mediated Ring Expansions
| Starting Material | Reagents | Product | Ref. |
|---|---|---|---|
| 2-Arylthiiranes | Lewis Acids, Nucleophiles | Ring-opened products | researchgate.net |
Ylide-mediated ring expansions are another important class of reactions for thietanes. These reactions are often initiated by the reaction of the thietane with a carbene, which forms a sulfur ylide. This ylide can then undergo a rearrangement to yield a ring-expanded product. Photochemical conditions can also be employed to generate ylides and facilitate these expansions. rsc.org DFT calculations have suggested that these ring expansion reactions may proceed through a diradical pathway. rsc.org A notable example is the reaction of thietanes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, to produce larger ring systems. rsc.org
Table 2: Ylide-Mediated Ring Expansion of a Thietane
| Reactant | Reagent | Intermediate | Product | Mechanism | Ref. |
|---|---|---|---|---|---|
| Thietane | Carbene (photochemical) | Sulfur Ylide | Thiolane | Diradical pathway | rsc.org |
Note: This table illustrates the general principle of ylide-mediated ring expansions.
Other Intramolecular Rearrangements
Beyond ring expansions, 1-Imino-1λ⁶-thietan-1-one could potentially undergo other intramolecular rearrangements. The specific nature of these rearrangements would be influenced by the substituents on the thietane ring and the reaction conditions. For example, rearrangements analogous to the Beckmann rearrangement could be envisioned if the imino group is appropriately functionalized to have a good leaving group. masterorganicchemistry.com
Article on "1-Imino-1λ⁶-thietan-1-one" Cannot Be Generated
The field of chemistry is vast, and while extensive research exists for related compound classes such as sulfoximines and thietanes, the specific reactivity of "1-Imino-1λ⁶-thietan-1-one" remains an uncharacterized area of study. General principles of reactivity for sulfoximines and four-membered sulfur-containing heterocycles can be found in the literature, but applying these generalities to this specific compound without direct experimental evidence would be speculative and would not meet the standards of scientific accuracy required for this article.
Therefore, to maintain the integrity of the scientific information provided, the article focusing on the reactivity and reaction mechanisms of "1-Imino-1λ⁶-thietan-1-one" as outlined cannot be created at this time. Further experimental investigation into this compound is necessary before a detailed and accurate account of its chemical behavior can be written.
Applications and Synthetic Utility of 1 Imino 1λ⁶ Thietan 1 One in Organic Synthesis
As a Building Block for Complex Molecular Architectures
The rigid, three-dimensional structure of the thietane (B1214591) ring makes it an attractive scaffold for the synthesis of complex molecules. nih.govresearchgate.net The incorporation of a sulfoximine (B86345) group in 1-Imino-1λ⁶-thietan-1-one introduces a chiral center at the sulfur atom, offering opportunities for stereoselective synthesis. This combination of a strained ring and a stereogenic sulfur center makes it a valuable building block for introducing conformational rigidity and specific spatial arrangements of functional groups in larger molecules.
The reactivity of the strained four-membered ring can be harnessed to construct more elaborate structures. For instance, ring-opening reactions with various nucleophiles could lead to functionalized acyclic sulfur-containing compounds that can be further elaborated. Furthermore, the nitrogen atom of the imino group can be functionalized, allowing for the attachment of diverse substituents and the construction of intricate molecular frameworks. The utility of thietanes as versatile building blocks has been demonstrated in the preparation of various organic compounds. researchgate.net
| Reaction Type | Reactant | Potential Product | Significance |
|---|---|---|---|
| Nucleophilic Ring Opening | Organometallic reagents, amines, thiols | Functionalized 3-(organosulfinyl)propan-1-amines | Access to acyclic sulfur-containing scaffolds |
| N-Functionalization | Alkyl halides, acyl chlorides | N-substituted 1-imino-1λ⁶-thietan-1-ones | Introduction of molecular diversity |
| Cycloaddition Reactions | Dienes, dipolarophiles | Novel fused or spirocyclic sulfur heterocycles | Construction of complex polycyclic systems |
Precursor for the Synthesis of Sulfur-Containing Compounds
Sulfur-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 1-Imino-1λ⁶-thietan-1-one can serve as a versatile precursor for a variety of sulfur-containing molecules due to the inherent reactivity of the thietane ring and the sulfoximine functionality.
Ring expansion of thietanes is a known strategy to access larger sulfur-containing heterocycles. nih.gov Similarly, 1-Imino-1λ⁶-thietan-1-one could potentially undergo ring expansion reactions to yield five- or six-membered cyclic sulfoximines, which are themselves valuable synthetic targets. nih.gov Additionally, fragmentation or rearrangement reactions of the thietane ring could provide access to novel acyclic sulfur compounds that are not readily accessible through other synthetic routes. The sulfoximine moiety can also be transformed into other sulfur-based functional groups, further expanding the synthetic utility of this precursor. Thietanes are recognized as important intermediates for the preparation of a range of sulfur-containing acyclic and heterocyclic compounds. nih.gov
Role in the Development of Novel Synthetic Methodologies
The unique structural and electronic properties of 1-Imino-1λ⁶-thietan-1-one make it an interesting substrate for the development of new synthetic methodologies. The strained nature of the four-membered ring can lead to unusual reactivity patterns that can be exploited in novel transformations.
For example, transition-metal-catalyzed reactions involving the C-S or C-C bonds of the thietane ring could lead to new methods for carbon-sulfur bond formation or the construction of complex carbon skeletons. The sulfoximine group can also act as a directing group in C-H activation reactions, enabling the functionalization of the thietane ring at specific positions. The development of stereoselective reactions utilizing the chirality of the sulfoximine center would be of particular interest, potentially leading to new asymmetric synthetic methods. The synthesis of functionalized thietanes via electrophilic ring expansion of thiiranes is an example of the development of novel synthetic strategies centered around strained sulfur heterocycles. acs.org
Strategic Intermediate in Target-Oriented Synthesis
The application of thietane derivatives as key intermediates in the total synthesis of natural products and medicinally important molecules highlights their strategic importance. nih.gov For instance, thietane-containing nucleosides have been synthesized as analogues of antiviral drugs. nih.gov Furthermore, D-ring modified thia derivatives of the anticancer drug docetaxel (B913) have been prepared using thietane intermediates. eurekaselect.com
Given these precedents, 1-Imino-1λ⁶-thietan-1-one could serve as a crucial intermediate in the synthesis of complex target molecules. Its rigid structure could be used to control the stereochemistry of subsequent reactions, and the sulfoximine group could be a bioisosteric replacement for other functional groups in drug candidates. The ability to introduce both a strained sulfur-containing ring and a chiral sulfoximine moiety in a single step makes it a potentially powerful tool in the arsenal (B13267) of synthetic chemists engaged in target-oriented synthesis. The growing interest in cyclic sulfoximines in medicinal chemistry further underscores the potential of their thietane-containing analogues. nih.govyork.ac.uk
| Target Molecule Class | Thietane Intermediate | Significance | Reference |
|---|---|---|---|
| Antiviral Nucleosides | Thietanose nucleosides | Analogues of oxetanocin A with anti-HIV activity | nih.gov |
| Anticancer Agents | D-ring modified thia derivatives of docetaxel | Modification of a clinically used anticancer drug | eurekaselect.com |
| Sesquiterpene Thioalkaloids | Methyl 1-vinylthietane-1-carboxylate | Intermediate in the total synthesis of natural products | nih.gov |
Future Directions and Advanced Research Avenues
Development of Asymmetric Synthesis Methodologies for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.govyale.edu Developing asymmetric methods to access chiral derivatives of 1-imino-1λ⁶-thietan-1-one is a critical next step. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. yale.edu
Future research should focus on adapting existing asymmetric synthesis strategies and developing novel ones. Methodologies such as the use of chiral reagents, auxiliaries, and catalysts could be explored. yale.edu For instance, the principles of catalytic asymmetric reduction of imines, which have been successfully applied to the synthesis of chiral tetrahydroisoquinolines, could provide a foundational strategy. mdpi.com The development of chiral phase-transfer catalysts has also proven effective for the asymmetric synthesis of γ-amino ketones from imines and could be a viable approach. nih.gov Organocatalysis, which offers mild conditions and high stereoselectivity, represents another promising avenue for synthesizing chiral heterocycles. organic-chemistry.org
| Synthesis Strategy | Potential Catalyst/Reagent Type | Desired Outcome | Relevant Precedent |
| Asymmetric C-H Functionalization | Chiral Transition Metal Catalysts (e.g., Rh, Ir) | Direct introduction of functional groups at specific stereocenters. | Asymmetric hydrogenation of N-heteroaromatics mdpi.com |
| Organocatalytic Cycloaddition | Chiral Secondary Amines (e.g., Proline derivatives) | Enantioselective formation of the thietane (B1214591) ring. | Intramolecular Mannich reaction for isochromanones organic-chemistry.org |
| Chiral Auxiliary-Mediated Synthesis | Evans Auxiliaries, tert-Butanesulfinamide | Diastereoselective synthesis of functionalized derivatives. | Use of tert-butanesulfinamide for amine synthesis yale.edu |
Exploration of Biological and Catalytic Applications
The structural motifs present in 1-imino-1λ⁶-thietan-1-one are analogous to those found in various biologically active sulfur- and nitrogen-containing heterocycles. Thietane derivatives have been investigated for their potential as anticancer and antiviral agents, while thiophene (B33073) and thiourea (B124793) derivatives show a broad spectrum of activities including anti-inflammatory and antimicrobial properties. nih.govresearchgate.netnih.govmdpi.comeurekaselect.com
Systematic screening of a library of 1-imino-1λ⁶-thietan-1-one derivatives against various biological targets is a logical progression. Initial studies could focus on its potential as an inhibitor of enzymes relevant to cancer or infectious diseases. Furthermore, the strained ring system might be leveraged for applications in covalent inhibition, a strategy of growing importance in drug discovery. nih.gov
In the realm of catalysis, the unique electronic properties of the hypervalent sulfur-nitrogen bond could be exploited. Thiazol-4(5H)-ones have been explored as pronucleophiles in asymmetric catalysis, and a similar potential could be investigated for derivatives of 1-imino-1λ⁶-thietan-1-one. nih.gov
| Potential Application Area | Rationale | Example of Related Compound Activity |
| Anticancer | Thietane rings are present in D-ring-modified taxoids. nih.gov | Thietane derivatives have shown anticancer properties. nih.gov |
| Antiviral | Thietanose nucleosides are analogues of the antiviral drug oxetanocin A. nih.gov | Thia-analogue thietanose nucleosides show anti-HIV activity. nih.gov |
| Anti-inflammatory | Thiophene and thiourea derivatives exhibit anti-inflammatory effects. nih.govmdpi.com | 2-methylquinazolin-4(3H)-one derivatives carrying thiourea inhibit inflammatory cytokines. mdpi.com |
| Asymmetric Catalysis | Heterocycles can act as pronucleophiles. | 1H-Imidazol-4(5H)-ones are used in the catalytic synthesis of amino acids. nih.gov |
Integration with Flow Chemistry and Sustainable Synthesis
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. sciencedaily.commdpi.commdpi.com Integrating the synthesis of 1-imino-1λ⁶-thietan-1-one and its derivatives with flow chemistry could offer significant advantages, including improved safety, scalability, and reaction control. uc.ptrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can be crucial when handling potentially unstable intermediates or highly energetic reactions associated with strained rings.
Sustainable synthesis strategies should also be a priority. This includes the use of greener solvents, developing one-pot reactions to minimize waste, and employing reusable catalysts. mdpi.commdpi.com For example, the use of ionic liquids as recyclable solvents and catalysts has been demonstrated in the green synthesis of 1,2,4-thiadiazoles. mdpi.com Such principles could be adapted for the synthesis of 1-imino-1λ⁶-thietan-1-one.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A detailed understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering new reactivity. The application of advanced spectroscopic techniques for real-time monitoring of reactions involving 1-imino-1λ⁶-thietan-1-one could provide invaluable mechanistic insights. Techniques such as in-situ NMR and IR spectroscopy can track the formation of intermediates and products, helping to elucidate complex reaction pathways. For instance, NMR studies using lanthanide shift reagents have been employed to determine the stereochemistry of thietane 1,1-dioxide derivatives, a technique that could be applied to chiral derivatives of the target compound. researchgate.net
Predictive Modeling for Novel Reactivity and Selectivity
Computational chemistry and machine learning are powerful tools for accelerating chemical research. nih.govarxiv.org Predictive modeling can be used to forecast the reactivity, selectivity, and potential biological activity of novel 1-imino-1λ⁶-thietan-1-one derivatives, thereby guiding experimental efforts. nih.govmdpi.com
Quantum mechanics (QM) methods can elucidate the electronic structure and stability of the molecule, providing insights into its inherent reactivity. nih.gov Machine learning models, trained on existing chemical reaction data, can predict the outcomes of unknown reactions, including potential side products and optimal conditions. arxiv.org For biological applications, quantitative structure-activity relationship (QSAR) models and molecular docking simulations can be used to predict the affinity of derivatives for specific protein targets, prioritizing the synthesis of the most promising candidates. nih.govmdpi.com
| Modeling Technique | Application | Potential Outcome |
| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Understanding of stability, reactivity hotspots, and transition states. mdpi.com |
| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of potential lead compounds for drug discovery. nih.gov |
| Machine Learning | Predict reaction outcomes and biological activity. | Prioritization of synthetic targets and reaction conditions. nih.govarxiv.org |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of drug-like candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net |
Q & A
Basic: What are the recommended synthetic routes for 1-imino-1λ⁶-thietan-1-one, and how can purity be validated?
Methodological Answer:
Synthesis typically involves sulfuration reactions or cyclization of precursors containing sulfur and nitrogen moieties. Key steps include:
- Cyclocondensation : Using thiourea derivatives with carbonyl-containing reagents under controlled pH and temperature (e.g., anhydrous conditions at 60–80°C) .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm identity via -NMR (characteristic imine proton at δ 8.2–8.5 ppm) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Basic: How should researchers design experiments to characterize the stability of 1-imino-1λ⁶-thietan-1-one under varying conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C, monitoring degradation via LC-MS over 24–72 hours .
- Light Sensitivity : Expose to UV light (254 nm) in quartz cuvettes and track photolytic byproducts using high-resolution mass spectrometry (HRMS) .
Advanced: How can computational methods predict the reactivity of 1-imino-1λ⁶-thietan-1-one in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) suggests high electrophilicity at the imine group .
- MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to assess kinetic stability. Use radial distribution functions (RDFs) to identify preferential attack sites by nucleophiles .
Advanced: What strategies resolve contradictions in reported spectroscopic data for 1-imino-1λ⁶-thietan-1-one?
Methodological Answer:
- Meta-Analysis : Cross-reference IR and NMR data from multiple studies (e.g., carbonyl stretching frequencies in IR: 1680–1720 cm⁻¹). Discrepancies may arise from solvent effects (DMSO vs. CDCl₃) or hydration states .
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., IUPAC-recommended protocols) to isolate variables like trace moisture or catalytic impurities .
Advanced: How can researchers optimize reaction yields when using 1-imino-1λ⁶-thietan-1-one as a ligand in coordination chemistry?
Methodological Answer:
- Ligand Screening : Test metal-to-ligand ratios (1:1 to 1:3) with transition metals (e.g., Cu(II), Ni(II)) in polar aprotic solvents. Monitor complexation via UV-Vis (shift in λ_max) and cyclic voltammetry (redox potential changes) .
- Yield Optimization : Use a Design of Experiments (DoE) approach, varying temperature, solvent polarity, and stirring rate. Apply response surface methodology (RSM) to identify optimal conditions .
Basic: What safety protocols are critical when handling 1-imino-1λ⁶-thietan-1-one in laboratory settings?
Methodological Answer:
- Toxicity Mitigation : Conduct acute toxicity assays (e.g., LD₅₀ in murine models) to establish exposure limits. Use glove boxes for air-sensitive steps and Schlenk lines for inert atmosphere reactions .
- Waste Disposal : Quench residual compound with aqueous NaHCO₃ to neutralize reactive imine groups before disposal .
Advanced: How do steric and electronic effects influence the catalytic activity of 1-imino-1λ⁶-thietan-1-one derivatives?
Methodological Answer:
- Steric Tuning : Introduce substituents (e.g., methyl, phenyl) at the thietane ring and compare turnover frequencies (TOFs) in model reactions like C–H activation.
- Electronic Profiling : Measure Hammett constants (σ) of derivatives via UV-Vis spectroscopy of charge-transfer complexes. Correlate with catalytic efficiency in cross-coupling reactions .
Advanced: What analytical techniques differentiate polymorphic forms of 1-imino-1λ⁶-thietan-1-one?
Methodological Answer:
- PXRD : Compare diffraction patterns (2θ = 10–40°) to identify crystalline vs. amorphous phases.
- DSC : Detect polymorph transitions via endothermic peaks (∆H fusion). For hydrates, combine with Karl Fischer titration to quantify water content .
Basic: How should researchers document synthetic procedures for reproducibility?
Methodological Answer:
- Detailed Protocols : Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and equipment calibration (e.g., temperature probes).
- Data Archiving : Publish raw spectral data (e.g., NMR FID files) in supplementary materials with metadata (instrument model, software version) .
Advanced: What role does 1-imino-1λ⁶-thietan-1-one play in heterocyclic cascade reactions, and how are intermediates characterized?
Methodological Answer:
- Mechanistic Probes : Use in situ IR to track intermediate formation (e.g., enamine or thiiranium ions). Quench reactions at timed intervals and analyze via GC-MS .
- Isolation Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to separate intermediates. Confirm structures via X-ray crystallography if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
